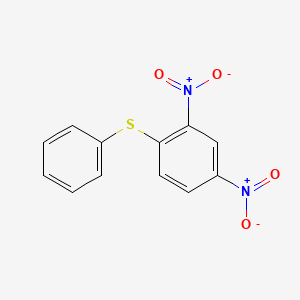

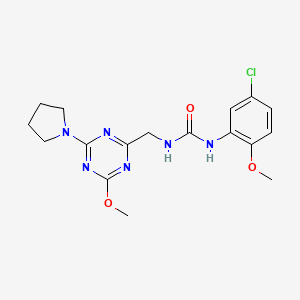

3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-ethyl-N-(furan-2-ylmethyl)aniline” is a chemical compound with the molecular formula C13H15NO . It is used in various chemical reactions and can be procured from several suppliers .

Molecular Structure Analysis

The molecular structure of “3-ethyl-N-(furan-2-ylmethyl)aniline” consists of 13 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact structure would need to be determined through methods such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-ethyl-N-(furan-2-ylmethyl)aniline” such as melting point, boiling point, and density are not specified in the sources I found .Scientific Research Applications

Anticancer and Antiangiogenic Activity

A study by Romagnoli et al. (2015) discusses the synthesis of compounds with a benzo[b]furan skeleton, evaluating their antiproliferative activity against cancer cells. One compound, 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan (3g), demonstrated significant inhibition of cancer cell growth, apoptosis induction, and potent vascular disrupting properties derived from its effect on vascular endothelial cells. This compound showed promising in vivo antitumor activity in a murine model, comparable to combretastatin A-4 phosphate (Romagnoli et al., 2015).

Gold-Catalyzed Synthesis of Benzenesulfonamides

Wang et al. (2014) reported the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction. This process, involving a rare 1,2-alkynyl migration onto a gold carbenoid, enriches the understanding of gold carbenoid chemistry concerning group migration (Wang et al., 2014).

Synthesis and Properties of Benzothiadiazine Derivatives

Chernykh et al. (1976) explored the synthesis of ethyl ester and amides of 2H-1,2,4-benzothiadiazine-3-carboxylic acid 1,1-dioxide, a process involving the reaction of 2-aminobenzenesulfonamide with specific esters. This research adds to the understanding of benzothiadiazine derivatives, important in various pharmaceutical applications (Chernykh et al., 1976).

Anti-HIV and Antifungal Activity of Benzensulfonamides

Zareef et al. (2007) prepared novel chiral and achiral N-substituted benzenesulfonamides, which were screened for their anti-HIV and antifungal activities. This research highlights the potential of benzensulfonamides in developing treatments for HIV and fungal infections (Zareef et al., 2007).

Antitumor Sulfonamides and Gene Expression

A study by Owa et al. (2002) evaluated sulfonamide-focused libraries for antitumor properties, using cell-based screens and microarray analysis. This research provided insights into the pharmacophore structure and drug-sensitive pathways for these antitumor sulfonamides, crucial for medicinal genomics (Owa et al., 2002).

Future Directions

properties

IUPAC Name |

3-ethyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-3-11-9-13(6-7-14(11)18-2)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMPORPVRKJQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-(3-methylbutyl)-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712321.png)

![Methyl 2-amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2712327.png)

![N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712333.png)

![[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol](/img/structure/B2712334.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712336.png)

![Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2712337.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)